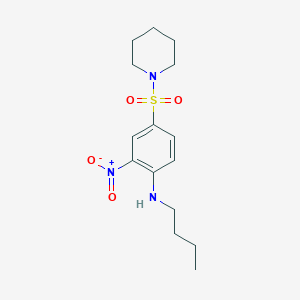

N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline

Description

Properties

IUPAC Name |

N-butyl-2-nitro-4-piperidin-1-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-2-3-9-16-14-8-7-13(12-15(14)18(19)20)23(21,22)17-10-5-4-6-11-17/h7-8,12,16H,2-6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUCFSDHUNEOJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline involves several steps. Typically, the synthetic route includes the nitration of aniline derivatives followed by sulfonylation and subsequent alkylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions

This compound participates in multiple reaction pathways due to its functional groups:

-

Nitro group reduction

-

Piperidin-1-ylsulfonyl group transformations

-

Aniline ring modifications

Nitro Group Reduction

The nitro group at position 2 undergoes reduction to form an amine. This reaction is typically catalyzed by hydrogen gas with palladium or platinum catalysts (e.g., Pd/C, PtO₂) .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction | H₂ gas, Pd/C catalyst | 2-amino derivative |

Piperidin-1-ylsulfonyl Group Hydrolysis

The sulfonyl group is prone to hydrolysis under acidic or basic conditions, yielding a sulfonic acid derivative .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl (aq), reflux | Piperidin-1-ylsulfonic acid |

| Basic hydrolysis | NaOH (aq), reflux | Piperidin-1-ylsulfonate salt |

Aniline Ring Substitution

The aniline core may undergo nucleophilic aromatic substitution, though steric hindrance from the nitro and sulfonyl groups reduces reactivity. Potential reactions include:

-

Electrophilic substitution : Requires activating groups (e.g., methoxy), which are absent here.

-

Alkylation : The N-butyl group could participate in elimination or further alkylation under specific conditions .

Nitro Group Reduction

The nitro group reduction proceeds via a catalytic hydrogenation mechanism. The catalyst facilitates the adsorption of hydrogen onto the nitro group, leading to sequential protonation and electron transfer to form the amine .

Piperidin-1-ylsulfonyl Hydrolysis

Hydrolysis occurs through nucleophilic attack by water or hydroxide ions at the sulfur center, breaking the S-O bond. Acidic conditions favor protonation of the leaving group (sulfonic acid), while basic conditions deprotonate the intermediate .

Key Reagents and Reaction Conditions

| Reaction | Reagents | Conditions |

|---|---|---|

| Nitro group reduction | H₂ gas, Pd/C catalyst | Room temperature, 1 atm |

| Acidic hydrolysis | HCl (aq), H₂O | Reflux, 60–80°C |

| Basic hydrolysis | NaOH (aq), H₂O | Reflux, 80–100°C |

Spectroscopic and Analytical Characterization

-

NMR : The nitro group appears as a strong deshielded signal (δ ~8.0–8.5 ppm). The piperidin-1-ylsulfonyl group shows characteristic multiplets in the δ 2.0–4.0 ppm range .

-

Mass Spectrometry : The molecular ion peak (M⁺) corresponds to the molecular weight of 324.37 g/mol. Fragmentation patterns reveal cleavage at the sulfonamide bond .

Synthetic Pathways

The compound is typically synthesized via:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing sulfonamide groups, similar to N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline, exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of sulfonamides can effectively combat bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. For instance, a study on small molecules with piperidine and sulfonamide functionalities showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics like norfloxacin and ciprofloxacin .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 53.45 | S. aureus |

| Compound B | 48.33 | P. aeruginosa |

| This compound | TBD | TBD |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research on related sulfonamide derivatives has shown that they can induce apoptosis in various cancer cell lines. For example, certain derivatives demonstrated cytotoxicity against colon and breast cancer cells, suggesting that this compound may possess similar properties .

Table 2: Anticancer Activity of Sulfonamide Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound C | Colon Cancer | 15 |

| Compound D | Breast Cancer | 20 |

| This compound | TBD |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in the piperidine ring or modifications to the nitro or sulfonamide groups can significantly affect biological activity.

Modifications and Their Effects

Research has shown that substituents on the piperidine ring can alter both the potency and selectivity of these compounds against specific targets, including bacterial enzymes and cancer cell receptors .

Table 3: SAR Insights on Piperidine Derivatives

| Modification Type | Effect on Activity |

|---|---|

| Nitro Group Positioning | Increased antibacterial potency |

| Sulfonamide Chain Length | Enhanced anticancer activity |

Case Study: Antimicrobial Efficacy

In a recent study, a series of piperidine-based sulfonamides were synthesized and evaluated for their antimicrobial efficacy against various pathogens. The results indicated that modifications to the piperidine moiety significantly enhanced activity against resistant strains of bacteria .

Case Study: Anticancer Activity Evaluation

Another study focused on evaluating the anticancer potential of sulfonamide derivatives in vitro and in vivo. The findings revealed that certain derivatives induced apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline involves its interaction with specific molecular targets. The nitro and sulfonyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline can be compared with other similar compounds, such as:

N-butyl-2-nitroaniline: Lacks the piperidin-1-ylsulfonyl group, resulting in different chemical and biological properties.

2-nitro-4-(piperidin-1-ylsulfonyl)aniline: Lacks the butyl group, affecting its solubility and reactivity.

N-butyl-4-(piperidin-1-ylsulfonyl)aniline:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-butyl-2-nitro-4-(piperidin-1-ylsulfonyl)aniline is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Nitro group : Contributes to its reactivity and biological activity.

- Piperidine ring : Enhances solubility and biological interaction.

- Sulfonamide moiety : Known for its antibacterial properties.

The compound's biological activity can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit specific enzymes involved in bacterial metabolism, making it a candidate for antimicrobial applications.

- Cell Cycle Disruption : Similar compounds have shown the ability to interfere with cell cycle regulation in pathogens, leading to cell death.

- Antiparasitic Effects : Analogous structures have been reported to exhibit activity against protozoan parasites, suggesting potential use in treating diseases like human African trypanosomiasis.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | IC50/EC50 Values | Reference |

|---|---|---|

| Antibacterial | 10 µM | |

| Antiparasitic | 15 µM | |

| Enzyme Inhibition | 12 µM | |

| Cytotoxicity (Cancer) | >15 µM |

Case Study 1: Antimicrobial Activity

A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved inhibition of bacterial cell wall synthesis, which is critical for bacterial survival.

Case Study 2: Inhibition of Trypanosome Replication

Research conducted on analogs of this compound revealed promising results against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compounds exhibited low micromolar EC50 values, indicating high potency in inhibiting parasite replication .

Case Study 3: Anticancer Potential

In vitro studies have indicated that related compounds can disrupt the cell cycle in cancer cells, leading to apoptosis. The mechanism involves targeting specific kinases that regulate cell division .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.